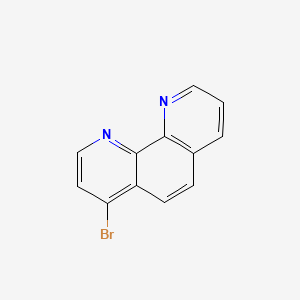

4-Bromo-1,10-phenanthroline

Beschreibung

Historical Context and Evolution

1,10-Phenanthroline (B135089) (phen) is a foundational molecule in coordination chemistry, recognized for its robust and rigid polyaromatic structure that allows it to form stable complexes with a wide array of metal ions. researchgate.netacs.org Its journey in science began as a classic bidentate chelating ligand, binding to metals through its two nitrogen atoms. researchgate.netresearchgate.net Over the years, the versatility of the phenanthroline scaffold has led to its extensive use in creating a diverse range of ligands for applications spanning from catalysis and materials science to supramolecular chemistry and sensor technology. acs.orgresearchgate.netuta.edu The ability to functionalize the phenanthroline core at its various positions has been a key driver in the evolution of this ligand system, allowing for the fine-tuning of the electronic and steric properties of its metal complexes. mdpi.comresearchgate.net

The Rise of Halogenated Phenanthrolines

The introduction of halogen atoms to the phenanthroline structure marked a significant advancement in ligand design. ijres.org Halogenation, the process of substituting a hydrogen atom with a halogen, alters the electronic properties of the phenanthroline ring system. rsc.org This modification is crucial as it can influence the reactivity, stability, and photophysical characteristics of the resulting metal complexes. ijres.orgacs.org Halogenated phenanthrolines have become indispensable tools in various chemical disciplines. They serve as key starting materials for further chemical modifications through cross-coupling reactions, enabling the synthesis of a wide variety of substituted phenanthroline derivatives. mdpi.comresearchgate.net

Strategic Bromination at the 4-Position

The specific placement of a bromine atom at the 4-position of the 1,10-phenanthroline core is a deliberate synthetic strategy. The bromine atom at this position significantly influences the electronic landscape of the molecule. mdpi.com It acts as an electron-withdrawing group, which can impact the ligand's ability to donate electron density to a metal center. rsc.org This electronic modulation is critical for tuning the properties of the resulting metal complexes for specific applications. For instance, in photoredox catalysis, the position of the bromine atom dramatically affects the reactivity of the substrate. mdpi.com Research has shown that the reactivity and selectivity of reactions involving bromo-substituted phenanthrolines are highly dependent on the position of the bromine atom. mdpi.com

Key Research Domains

4-Bromo-1,10-phenanthroline is a versatile building block with applications in several key areas of chemical research:

Catalysis and Inorganic Chemistry: It serves as a crucial nitrogen-donor ligand in catalysis. tcichemicals.com The modification of the phenanthroline core with a bromine atom allows for the fine-tuning of the catalytic activity of its metal complexes. researchgate.net

Materials Science: This compound is utilized as a building block for small molecule semiconductors and as a ligand for functional metal complexes in materials science. tcichemicals.com Its derivatives are explored for their potential in creating luminescent materials and organic semiconductors.

Organic Synthesis: this compound is a valuable precursor in organic synthesis. The bromine atom provides a reactive site for further functionalization, enabling the creation of more complex and tailored phenanthroline-based structures. mdpi.comsioc-journal.cn For example, it can be used in the synthesis of phosphonate-substituted 1,10-phenanthrolines through photoredox-catalyzed reactions. mdpi.com

Detailed Research Findings

The synthesis of this compound can be achieved through a multi-step procedure starting from 8-aminoquinoline. mdpi.com Its reactivity has been a subject of detailed investigation. For instance, in photoredox-catalyzed phosphonylation reactions, this compound, under certain conditions with Eosin Y as a photocatalyst, did not yield the expected phosphonylation product but instead led to the formation of the reduction product, 1,10-phenanthroline, in high yield. mdpi.com However, by using a different photocatalyst, Rhodamine 6G, the desired diethyl (1,10-phenanthrolin-4-yl)phosphonate could be obtained. mdpi.com This highlights the critical role of the reaction conditions in dictating the outcome of reactions involving this compound.

Below is a data table summarizing a specific reaction involving this compound.

| Reactant | Reagents | Product | Yield | Reference |

| This compound | Rhodamine 6G, P(OEt)3, DIPEA, blue LEDs | Diethyl (1,10-phenanthrolin-4-yl)phosphonate | 42% | mdpi.com |

The photophysical and electrochemical properties of metal complexes derived from halogenated phenanthrolines are another active area of research. The introduction of a bromine atom can influence the metal-to-ligand charge transfer (MLCT) bands and the luminescence properties of the complexes. nih.govrsc.org These properties are crucial for applications in areas like dye-sensitized solar cells and luminescent probes. scispace.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITRVHHXXZEEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903758 | |

| Record name | NoName_4497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Functionalization of 4 Bromo 1,10 Phenanthroline

Approaches to the Synthesis of Monobrominated 1,10-Phenanthrolines

The synthesis of monobrominated 1,10-phenanthrolines, including the 4-bromo isomer, can be achieved through several distinct pathways. These range from classical organic reactions to more modern, regioselective techniques.

Traditional Synthetic Pathways (e.g., Modified Skraup Reactions)

The Skraup reaction, a classic method for synthesizing quinolines, has been adapted for the production of phenanthroline and its derivatives. smolecule.com This approach typically involves the reaction of an o-phenylenediamine (B120857) derivative with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of brominated phenanthrolines, a brominated starting material would be used. While the traditional Skraup synthesis can be laborious and produce low yields, modifications such as microwave assistance have been shown to significantly reduce reaction times. The Skraup reaction remains a viable method for large-scale production.

Regioselective Bromination Strategies of 1,10-Phenanthroline (B135089)

Direct bromination of the parent 1,10-phenanthroline often leads to a mixture of products due to the π-deficient nature of the aromatic system, making electrophilic substitution challenging. researchgate.net To achieve regioselectivity and specifically synthesize 4-bromo-1,10-phenanthroline, specific strategies are required. One approach involves the formation of the N-oxide of 1,10-phenanthroline. sigmaaldrich.com The N-oxide group directs the electrophilic substitution, allowing for more controlled bromination at specific positions. Another method to control regioselectivity is through the use of specific brominating agents and reaction conditions. For example, using N-bromosuccinimide (NBS) in dichloromethane (B109758) at low temperatures can favor the formation of specific monobrominated isomers.

Catalytic Bromination Methods for Phenanthroline Derivatives

To improve the efficiency and selectivity of bromination, various catalytic methods have been developed. Sulfur-based catalysts, such as sulfur dichloride (SCl₂) and sulfur monochloride (S₂Cl₂), have been employed to facilitate the bromination of 1,10-phenanthroline. researchgate.netpublish.csiro.au The use of SCl₂ as a Lewis acid catalyst in the presence of pyridine (B92270) allows for the bromination of 1,10-phenanthroline monohydrate with high regioselectivity, offering a simpler alternative to the multi-step Skraup synthesis. researchgate.netpublish.csiro.augrafiati.com Copper-catalyzed bromination has also been explored, particularly for the selective bromination of C(sp³)–H bonds distal to a directing group in phenanthroline derivatives. nih.gov

Post-Synthetic Derivatization of this compound

The bromine atom in this compound serves as a versatile handle for introducing a wide range of functional groups through various chemical reactions. This allows for the fine-tuning of the molecule's electronic and steric properties for specific applications.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide, is a widely used method for creating new C-C bonds. researchgate.net this compound can be coupled with various boronic acids or their esters to introduce aryl or other organic fragments. nasa.govuwindsor.ca Palladium catalysts, such as Pd(PPh₃)₄, are commonly used to facilitate this transformation. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-1,10-phenanthroline | researchgate.net |

| 3,8-Dibromo-1,10-phenanthroline | 3,5-Diethynylheptyloxybenzene | Pd(PPh₃)₂Cl₂ | 3,8-Bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline | nasa.gov |

The Heck reaction is another important palladium-catalyzed reaction that forms a new C-C bond by coupling an aryl halide with an alkene. uib.nonih.govrsc.org This reaction can be used to introduce vinyl groups onto the phenanthroline core using this compound as the starting material. academie-sciences.fr The choice of ligand for the palladium catalyst can be crucial for achieving high yields and regioselectivity. uib.nonih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Aryl Halide (e.g., this compound) | Alkene | Pd(OAc)₂ / Ligand | Substituted Alkene | uib.no |

| Arylboronic Acid | Terminal Alkene | Pd(TFA)₂ / dmphen | α-Alkyl Vinylarene | nih.govrsc.org |

Other transition-metal-catalyzed reactions, such as the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, have also been successfully applied to bromo-phenanthroline derivatives to create extended π-conjugated systems. nasa.govacademie-sciences.fr

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 4-position of 1,10-phenanthroline can also be displaced by nucleophiles through nucleophilic aromatic substitution (SNAᵣ) reactions. nih.govresearchgate.net This allows for the introduction of various functional groups containing oxygen, nitrogen, or sulfur. For instance, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group. mdpi.com The reactivity of the bromo-phenanthroline towards nucleophilic substitution can be influenced by the presence of other substituents on the phenanthroline ring and the reaction conditions employed. nih.govmdpi.com In some cases, metal coordination can activate the phenanthroline ring towards nucleophilic attack. academie-sciences.fr

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4,7-Dibromo-1,10-phenanthroline (B179087) | Sodium methylate (NaOMe) | DMSO–DCM mixture, 60–80°C | 4,7-Dimethoxy-1,10-phenanthroline | |

| 6-Bromo-2-chloro-1,10-phenanthroline | Sodium methylate | Not specified | 6-Bromo-2-methoxy-1,10-phenanthroline | mdpi.com |

| 4,7-Dichloro-1,10-phenanthroline derivatives | Pyrrolidine | Microwave irradiation, 130°C | 4,7-Dipyrrolidinyl-1,10-phenanthroline derivatives | nih.gov |

Photoredox-Catalyzed Functionalization Reactions (e.g., Phosphonylation)

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-phosphorus bonds, offering a transition-metal-free alternative to traditional methods like the Hirao reaction. rsc.orgmdpi.com This approach is particularly relevant for the functionalization of 1,10-phenanthroline derivatives, as these molecules can act as chelating ligands and deactivate transition metal catalysts. mdpi.comresearchgate.net

Recent research has demonstrated the phosphonylation of bromo-substituted 1,10-phenanthrolines under mild conditions using organic photocatalysts. rsc.orgresearchgate.netineosopen.orgacs.org The reactivity and selectivity of these reactions are highly dependent on the position of the bromine atom on the phenanthroline core. rsc.orgmdpi.com

In the case of This compound , direct phosphonylation using Eosin Y as the photocatalyst under blue light irradiation proved challenging. Instead of the desired phosphonylation product, the primary outcome was the reduction of the C-Br bond, yielding unsubstituted 1,10-phenanthroline in a high yield of 95% after 22 hours. rsc.org However, by strategically changing the photocatalyst to Rhodamine 6G, the target diethyl (1,10-phenanthrolin-4-yl)phosphonate could be successfully obtained, albeit with a longer reaction time. rsc.orgmdpi.com This highlights the critical role of the photocatalyst in controlling the reaction pathway.

The successful reaction conditions for the phosphonylation of this compound are detailed in the table below.

| Reactant | Photocatalyst | Reagents | Solvent | Conditions | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | Rhodamine 6G (15 mol%) | P(OEt)3, DIPEA | DMSO | Blue LEDs (450 nm), 30 °C, Argon atmosphere | Diethyl (1,10-phenanthrolin-4-yl)phosphonate | 42% | 56 h | rsc.orgmdpi.com |

| This compound | Eosin Y (15 mol%) | P(OEt)3, DIPEA | DMSO | Blue LEDs (450 nm), 30 °C, Argon atmosphere | 1,10-Phenanthroline (reduction product) | 95% | 22 h | rsc.org |

This photoredox-catalyzed approach offers a valuable methodology for introducing phosphonate (B1237965) groups onto the 4-position of the 1,10-phenanthroline scaffold, which can serve to modulate the electronic properties of the resulting ligands, enhance their solubility in polar media, or provide anchor points for immobilization on solid supports. mdpi.com

Design Principles for Novel this compound Derivatives

The design of novel this compound derivatives is guided by the principle that the introduction of specific functional groups at defined positions allows for the fine-tuning of the molecule's properties for a particular application. mdpi.comresearchgate.net The bromine at the 4-position is a key synthetic handle, enabling the application of various cross-coupling reactions to introduce a wide array of substituents. researchgate.netnih.gov The core design principles revolve around modulating the steric and electronic environment of the phenanthroline scaffold.

Key Design Principles:

Steric Hindrance: The introduction of bulky substituents at the 2- and 9-positions (adjacent to the nitrogen atoms) is a well-established strategy to influence the coordination geometry of metal complexes. acs.org While the bromine is at the 4-position, subsequent functionalization can lead to derivatives where steric bulk is a critical design element. For example, adding bulky groups can enhance the protective effect on the reactive charge-transfer excited state of copper(I) complexes, leading to longer lifetimes. acs.org

Electronic Tuning: The electronic properties of the phenanthroline ligand can be systematically modified by introducing either electron-donating or electron-withdrawing groups. acs.orgfhsu.edu

Electron-donating groups (e.g., alkyl, methoxy, amino) increase the electron density on the phenanthroline core. acs.orgrsc.org This can enhance the ligand's sigma-donating ability, making it a stronger ligand for metal ions, and can also lead to a red-shift in the molecule's absorption spectra. rsc.org

Electron-withdrawing groups (e.g., cyano, nitro, phosphonate) decrease the electron density and enhance the π-acceptor properties of the ligand. researchgate.net This is crucial for applications in photocatalysis and for stabilizing low-valent metal centers. nih.gov The position of these substituents is critical; for instance, a methoxy group at the 4-position was found to deactivate the phenanthroline ring towards certain reactions. mdpi.com

Introduction of Additional Coordination Sites: Functional groups containing donor atoms (e.g., N, O, S) can be introduced to create multidentate ligands. Derivatives with additional coordination centers at the 2- and 9-positions are of particular interest for forming stable complexes. researchgate.net For example, carboxylic acid groups can be introduced, which can act as secondary binding sites and also improve water solubility. mdpi.comacs.org

Solubility and Processability: The introduction of specific functional groups can be used to control the solubility of the resulting derivative. For instance, attaching long alkyl chains can improve solubility in nonpolar organic solvents, while incorporating charged or polar groups like carboxylic acids or sulfonic acids can enhance water solubility. mdpi.commdpi.com

Functional Handles for Immobilization or Extension: The bromo group itself, or functional groups introduced via its substitution, can serve as "anchor points" for immobilizing the phenanthroline derivative onto a solid support, such as a polymer or a metal oxide surface. mdpi.com This is a key principle in the design of heterogeneous catalysts and sensors. Furthermore, groups suitable for further reactions, like alkynes, can be introduced to build larger, more complex molecular architectures. nih.gov

By applying these principles, novel this compound derivatives can be rationally designed to possess tailored photophysical, electrochemical, and coordination properties for applications ranging from catalysis and materials science to medicinal chemistry. rsc.orgmdpi.com

Coordination Chemistry of 4 Bromo 1,10 Phenanthroline

Ligand Characteristics and Coordination Modes

Bidentate Nature of 4-Bromo-1,10-phenanthroline

This compound, like its parent molecule 1,10-phenanthroline (B135089), functions as a classic bidentate ligand. This coordination behavior is dictated by the presence of two nitrogen atoms in the heterocyclic aromatic framework, which are suitably positioned to form a stable five-membered chelate ring upon coordination to a metal ion. The rigid, planar structure of the phenanthroline backbone pre-organizes these nitrogen donors for effective chelation.

In virtually all its complexes with transition metals, this compound binds to the metal center through these two nitrogen atoms. This bidentate coordination is a fundamental characteristic that underpins the stability and structural diversity of its metal complexes.

Influence of Bromine Substitution on Electron Density and Ligand Field Properties

The introduction of a bromine atom at the 4-position of the 1,10-phenanthroline ring system significantly influences the ligand's electronic properties. Bromine is an electron-withdrawing group, which reduces the electron density on the phenanthroline ring system, including the coordinating nitrogen atoms. This electronic perturbation affects the ligand's basicity and its interaction with metal ions.

The reduced electron density on the nitrogen atoms in this compound generally leads to a weaker sigma-donating ability compared to the unsubstituted 1,10-phenanthroline. This, in turn, can influence the ligand field strength of the resulting complexes. A weaker ligand field would result in a smaller splitting of the d-orbitals of the metal center, which can have consequences for the magnetic and spectroscopic properties of the complex.

Computational studies on related substituted phenanthroline systems have shown that the introduction of electron-withdrawing groups can lower the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO). This can facilitate metal-to-ligand charge transfer (MLCT) transitions, a key feature in the photophysical properties of many transition metal complexes.

Complex Formation with Transition Metal Ions

Synthesis and Characterization of Mononuclear Complexes

Mononuclear complexes of this compound with various transition metals can be synthesized through straightforward reactions, typically by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques to elucidate their structure and properties.

Table 1: Examples of Mononuclear Complexes with Substituted Phenanthroline Ligands

| Metal Ion | Ligand | Complex Formula | Characterization Methods |

| Iron(II) | 3-Bromo-1,10-phenanthroline (B1279025) | Fe(3-Br-phen)32 | X-ray Crystallography, Cyclic Voltammetry, IR Spectroscopy |

| Copper(I) | Bromo-(1,10-phenanthroline) and Tri-p-tolylphosphine | [CuBr(phen)(P(p-tolyl)3)] | X-ray Crystallography |

Note: Data for the isomeric 3-Bromo-1,10-phenanthroline and a mixed-ligand bromo-phenanthroline complex are presented as illustrative examples due to the limited availability of specific data for this compound complexes.

Characterization of these complexes often involves:

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths and angles, and to confirm the bidentate coordination of the ligand.

Spectroscopic Techniques (UV-Vis, IR, NMR): To probe the electronic transitions, vibrational modes, and the chemical environment of the ligand upon coordination.

Electrochemical Methods (e.g., Cyclic Voltammetry): To investigate the redox properties of the metal center in the complex.

Development of Oligonuclear and Polymeric Metal-4-Bromo-1,10-phenanthroline Frameworks

While mononuclear complexes are common, this compound can also be incorporated into larger, more complex structures such as oligonuclear and polymeric frameworks. In these architectures, the phenanthroline ligand may still coordinate to a single metal center in a bidentate fashion, while other bridging ligands connect multiple metal centers.

The synthesis of such frameworks can be influenced by reaction conditions, the choice of metal ion, and the presence of other coordinating species. The bromine substituent on the phenanthroline ring can also play a role in directing the self-assembly of these larger structures through intermolecular interactions such as halogen bonding.

The development of these extended structures is an active area of research, with potential applications in materials science, for example, in the creation of porous materials for catalysis or gas storage.

Stoichiometry and Stability Constants of Metal Complexes

The stoichiometry of metal complexes with this compound typically depends on the coordination number of the metal ion and the steric bulk of the ligands. For octahedral metal ions, it is common to find complexes with a 1:3 metal-to-ligand ratio, such as [M(4-Br-phen)3]^n+. For square planar or tetrahedral metals, ratios of 1:2, such as [M(4-Br-phen)2]^n+, are often observed.

The determination of stability constants is crucial for understanding the behavior of these complexes in solution and for their potential applications in areas such as analytical chemistry and catalysis.

Table 2: Stability Constants (log K) for some Metal-1,10-phenanthroline Complexes

| Metal Ion | log K1 | log K2 | log K3 |

| Fe(II) | 5.9 | 11.3 | 21.3 |

| Ni(II) | 8.6 | 16.7 | 24.3 |

| Cu(II) | 9.0 | 15.7 | 20.9 |

| Zn(II) | 6.4 | 12.2 | 17.4 |

Note: This table shows data for the parent 1,10-phenanthroline ligand to provide a general reference for the magnitude of stability constants in such systems.

Structural Elucidation of this compound Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques. These methods provide a detailed picture of coordination geometries, bond lengths, bond angles, and the electronic environment of the metal center.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes. While specific crystallographic data for complexes of the this compound isomer are not widely published, extensive studies on closely related bromo-substituted phenanthroline complexes provide significant insight into the expected structural features.

For instance, the crystal structure of the iron(II) complex with the isomeric 3-bromo-1,10-phenanthroline ligand, [Fe(3-Br-phen)₃]²⁺, has been determined. researchgate.net In this complex, the iron(II) ion is coordinated by three bidentate 3-bromo-1,10-phenanthroline ligands, resulting in a distorted octahedral geometry around the central metal ion. researchgate.net The coordination sphere consists of six nitrogen atoms from the three phenanthroline ligands. Such tris-chelate octahedral structures are common for phenanthroline complexes with transition metals like iron, ruthenium, and nickel. researchgate.netmdpi.com

The coordination geometry of phenanthroline ligands is not limited to octahedral arrangements. Depending on the metal ion, its oxidation state, and the presence of other ligands, various geometries can be adopted. For example, copper(II) complexes can exhibit tetrahedrally distorted square-planar geometries, while lanthanide complexes, such as those with Gadolinium(III), can feature higher coordination numbers, leading to nine-coordinate structures. ias.ac.inmdpi.com The steric and electronic influence of the bromo-substituent on the 4-position is expected to cause minor distortions in bond angles and lengths compared to the unsubstituted phenanthroline ligand but is unlikely to alter these fundamental coordination modes.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₈H₂₄FeN₇Br₃P₂F₁₂ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 19.654(4) |

| b (Å) | 11.727(2) |

| c (Å) | 18.093(4) |

| β (°) | 95.905(5) |

| Volume (ų) | 4147.9(15) |

| Z | 4 |

Spectroscopic methods are crucial for characterizing complexes in solution and for confirming that the ligand is bound to the metal center.

Infrared (IR) Spectroscopy: The coordination of this compound to a metal ion is clearly evidenced in the complex's IR spectrum. Key changes are observed in the vibrational modes of the phenanthroline ring. The stretching vibrations associated with the C=C and C=N bonds, typically found in the 1500–1630 cm⁻¹ region, experience slight shifts in frequency upon complexation. rsc.orgresearchgate.net A more definitive indicator of coordination is the appearance of new, weak absorption bands in the far-infrared region, generally between 450 and 550 cm⁻¹. These bands are attributed to the stretching vibration of the newly formed metal-nitrogen (M-N) bond. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation upon Complexation |

|---|---|---|

| ν(C=C) and ν(C=N) | 1500 - 1630 | Slight shift in frequency rsc.orgresearchgate.net |

| ν(M-N) | 450 - 550 | Appearance of a new, weak band rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly sensitive to changes in the electronic environment of the ligand. When this compound coordinates to a metal ion, the electron density distribution across the aromatic ring system is altered, leading to significant shifts in the resonance signals of the protons. nih.govsoton.ac.uk The protons closest to the nitrogen coordinating atoms typically experience the most pronounced downfield shifts. The magnitude and direction of these shifts provide valuable information about the structure of the complex in solution. soton.ac.uk

Electronic Structure and Bonding Analysis in this compound Complexes

The electronic properties of metal complexes with this compound are governed by the interaction between the metal's d-orbitals and the ligand's molecular orbitals. The presence of the electron-withdrawing bromine atom at the 4-position significantly modulates the energy levels of the ligand's orbitals.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for analyzing the electronic structure of phenanthroline complexes. mdpi.comacs.org These studies show that the Highest Occupied Molecular Orbital (HOMO) is often metal-centered, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the π-antibonding (π*) system of the phenanthroline ligand. mdpi.com The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter that influences the complex's optical and electrochemical properties.

A critical feature in the electronic spectra of these complexes is the presence of intense charge-transfer (CT) bands. wikipedia.org For complexes with electron-rich metals in low oxidation states, Metal-to-Ligand Charge-Transfer (MLCT) transitions are common. wikipedia.orglibretexts.org An MLCT transition involves the excitation of an electron from a metal d-orbital to the ligand's π* LUMO, effectively resulting in a transient oxidation of the metal and reduction of the ligand. wikipedia.org

The bromo substituent on the phenanthroline ring is electron-withdrawing, which stabilizes the ligand's π and π* orbitals, lowering their energy. researchgate.net This lowering of the LUMO energy is expected to decrease the HOMO-LUMO gap, causing a red-shift (a shift to a longer wavelength) in the MLCT absorption band compared to complexes with unsubstituted 1,10-phenanthroline. researchgate.net This tunability of electronic properties through ligand modification is a cornerstone of designing functional metal complexes.

| Complex | HOMO-LUMO Gap (eV) |

|---|---|

| Ni(phen)₂(H₂O)(ONO₂) | 5.63 |

| [Ni(phen)₂(H₂O)Cl]Cl | 5.18 |

| Ni(phen)₃₂·H₂O·C₂H₅OH | 4.74 |

Catalytic Applications of 4 Bromo 1,10 Phenanthroline Metal Complexes

Homogeneous Catalysis in Organic Synthesis

Metal complexes of 4-bromo-1,10-phenanthroline are instrumental in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The 1,10-phenanthroline (B135089) framework acts as a classic bidentate chelating ligand, stabilizing the metal center and modulating its catalytic activity. The presence of a bromine atom at the 4-position provides a strategic site for further functionalization, allowing for the fine-tuning of the catalyst's properties.

Catalytic Activity in Cross-Coupling Reactions

The 1,10-phenanthroline ligand system is pivotal in various cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Metal complexes utilizing this ligand have demonstrated significant activity in reactions such as the Suzuki-Miyaura and Sonogashira couplings.

In palladium-catalyzed cross-coupling reactions, 1,10-phenanthroline ligands are used to stabilize the palladium catalyst, preventing its precipitation and enhancing its efficiency. nih.gov For instance, in oxidative Pd(II) catalysis for the coupling of organoboron compounds and alkenes, 1,10-phenanthroline was identified as a superior ligand that accelerates the reaction and leads to the exclusive formation of the desired cross-coupled product under base-free conditions. nih.gov

Furthermore, iron-based catalysts combined with 1,10-phenanthroline have been successfully employed in Sonogashira-type coupling reactions. An iron(III) chloride and 1,10-phenanthroline system serves as an effective catalyst for the coupling of terminal alkynes with aryl iodides under aerobic conditions in water, highlighting a more sustainable approach. nih.gov The 4-bromo substituent on the phenanthroline ring can influence the electronic properties of the metal center, thereby impacting the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Table 1: Effect of 1,10-Phenanthroline Ligand in Pd-Catalyzed Cross-Coupling

| Entry | Reactants | Catalyst System | Conditions | Product Yield | Reference |

| 1 | Cyclohexenone, Vinyl Boronic Compound | Pd(OAc)₂, Na₂CO₃ | 23°C, 6h | 76% | nih.gov |

| 2 | Cyclohexenone, Vinyl Boronic Compound | Pd(OAc)₂ | 50°C, 6h | 37% | nih.gov |

| 3 | Cyclohexenone, Vinyl Boronic Compound | Pd(OAc)₂, 1,10-phenanthroline | 50°C, 2h | 82% | nih.gov |

Role in Cycloaddition and Decarboxylation Coupling Reactions

Transition metal-catalyzed cycloaddition reactions are powerful methods for constructing complex cyclic molecules from simple precursors. researchgate.net While direct catalysis by a this compound metal complex in cycloadditions is a developing area, the phenanthroline core itself is active in such transformations. For example, 1,10-phenanthrolinium N-ylides, derived from 1,10-phenanthroline, undergo [3+2] cycloaddition reactions with activated alkynes and alkenes to form pyrrolo[1,2-a] researchgate.netdaneshyari.comphenanthrolines. nih.gov This reactivity underscores the potential of the phenanthroline scaffold in designing sophisticated catalytic systems for cycloadditions.

In the realm of decarboxylative coupling reactions, 1,10-phenanthroline has emerged as a beneficial ligand. These reactions are advantageous as they utilize readily available carboxylic acids as substrates. rsc.org Research has shown that combining a copper catalyst with the 1,10-phenanthroline ligand can significantly improve the yields of decarboxylative couplings, particularly for substrates that are sterically hindered. nih.gov The ligand's role is to facilitate the catalytic cycle, which enables the formation of new C-C bonds following the extrusion of CO₂. The this compound molecule serves as a key building block for more complex ligands tailored for these modern synthetic strategies.

Asymmetric Catalysis Using Chiral this compound Derivatives

The development of chiral ligands is central to asymmetric catalysis for the synthesis of enantiopure compounds. nih.gov The rigid and planar structure of the 1,10-phenanthroline backbone makes it an excellent scaffold for designing such ligands. By functionalizing this backbone with bulky and rigid chiral substituents close to the nitrogen atoms, a well-defined chiral environment can be created around the coordinated metal center. daneshyari.com

The bromine atom on this compound is a crucial synthetic handle that allows for the attachment of various chiral auxiliaries through cross-coupling reactions. This strategic modification can lead to novel phenanthroline-derived chiral ligands. These ligands have been successfully applied in palladium-catalyzed asymmetric 1,4-addition of phenylboronic acid to α,β-unsaturated carbonyl compounds, achieving high yields and excellent enantioselectivities (up to 97% ee). daneshyari.com The rigidity of the ligand structure is advantageous for mechanistic studies as it reduces the number of possible reaction intermediates, facilitating a clearer understanding of the ligand-metal-substrate interactions that govern the asymmetric induction. daneshyari.com

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This approach allows for novel transformations that are often difficult to achieve with traditional thermal methods.

Mechanistic Studies of Visible Light-Mediated Transformations

In the context of substituted 1,10-phenanthrolines, mechanistic studies have elucidated the pathways of visible light-mediated reactions. A prominent example is the photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines. These reactions typically proceed via the photoinduced generation of an aryl radical from the bromo-phenanthroline substrate. researchgate.net

The general mechanism involves the excitation of a photocatalyst, such as Eosin Y, by visible light (e.g., blue LEDs). The excited photocatalyst then engages in a single-electron transfer (SET) with the bromo-phenanthroline, leading to the formation of a phenanthroline radical anion. This intermediate subsequently undergoes fragmentation, cleaving the C-Br bond to generate a 1,10-phenanthroline-yl radical and a bromide anion. This aryl radical then reacts with a phosphite (B83602) reagent (e.g., triethyl phosphite) to form the C–P bond, ultimately yielding the phosphonate-substituted product after oxidation. nih.govresearchgate.net An important feature of this process is that it can be transition-metal-free, which is attractive for the functionalization of substrates that can act as chelators of transition metals. researchgate.net

Applications in Functionalization of Organic Substrates

The principles of photoredox catalysis have been effectively applied to the functionalization of the this compound core. Specifically, the C-Br bond serves as a reactive site for transformations like phosphonylation.

Studies have demonstrated the successful phosphonylation of various bromo-substituted 1,10-phenanthrolines using triethyl phosphite under visible light irradiation with an organic sensitizer. nih.govresearchgate.net The reaction proceeds under mild conditions, typically at room temperature, using blue LED light. The rate and selectivity of this functionalization are highly dependent on the position of the bromine atom and the presence of other substituents on the 1,10-phenanthroline ring. researchgate.net This method provides a direct, transition-metal-free route to synthesize phosphonate-substituted 1,10-phenanthrolines, which are valuable ligands and materials. researchgate.net

Table 2: Photoredox-Catalyzed Phosphonylation of Bromo-1,10-phenanthrolines

| Substrate | Photocatalyst | Light Source | Reaction Time (h) | Product Yield | Reference |

| 5-Bromo-1,10-phenanthroline | Eosin Y (15 mol%) | 30 W blue LEDs (450 nm) | 22 | 51% | researchgate.net |

| This compound | Eosin Y (15 mol%) | 30 W blue LEDs (450 nm) | 40 | 42% | researchgate.net |

| 3-Bromo-1,10-phenanthroline (B1279025) | Eosin Y (15 mol%) | 30 W blue LEDs (450 nm) | 56 | 26% | researchgate.net |

| 4,7-Dibromo-1,10-phenanthroline (B179087) | Eosin Y (15 mol%) | 30 W blue LEDs (450 nm) | 24 | 38% (mono-adduct) | researchgate.net |

Electrocatalytic Processes

Metal complexes of this compound and its derivatives are of growing interest in electrocatalysis, particularly for energy-relevant reactions such as carbon dioxide (CO₂) reduction and the hydrogen evolution reaction (HER). The electronic properties of the phenanthroline ligand, modified by the electron-withdrawing bromo substituent, can influence the redox potentials of the metal center, thereby affecting the catalytic activity.

While specific performance data for this compound metal complexes in these reactions are not extensively detailed in the literature, the broader family of phenanthroline-based catalysts provides a strong indication of their potential. For instance, copper-phenanthroline complexes have demonstrated high selectivity in the electrochemical reduction of CO₂ to C₂ products like ethylene (B1197577). In one study, a copper complex with unsubstituted phenanthroline achieved a Faradaic efficiency of 71.2% for ethylene production. It is plausible that the introduction of a bromo group on the phenanthroline ligand could further modulate the selectivity and efficiency of such catalysts.

In the realm of photocatalytic CO₂ reduction, a rhenium(I) complex incorporating a modified 1,10-phenanthroline ligand has shown a high turnover number of 533 and a turnover frequency of 356 h⁻¹ for the selective production of formic acid. This highlights the potential of tuning phenanthroline-based ligands to achieve remarkable catalytic performance.

The following table summarizes the performance of some representative phenanthroline-based metal complexes in electrocatalytic CO₂ reduction, providing a benchmark for the anticipated capabilities of their 4-bromo-substituted counterparts.

Table 1: Performance of Representative Phenanthroline-Based Metal Complexes in Electrocatalytic CO₂ Reduction

| Catalyst/Pre-catalyst | Product | Faradaic Efficiency (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|---|

| Copper-phenanthroline complex | Ethylene | 71.2 | Not Reported | Not Reported |

For the hydrogen evolution reaction (HER), which is fundamental to developing a hydrogen-based economy, molecular catalysts are crucial for achieving high efficiency at low overpotentials. While specific data for this compound complexes in HER are scarce, the general class of transition metal complexes with phenanthroline ligands is actively being investigated for this purpose.

Catalyst Design and Regeneration Strategies

The design of robust and efficient catalysts based on this compound metal complexes often involves strategies to enhance their stability and facilitate their separation from the reaction products. A key approach in this regard is the heterogenization of these molecular catalysts by immobilizing them onto solid supports or by forming polymeric structures.

One effective method for creating a heterogeneous catalyst is through the electropolymerization of a suitable metal complex. A notable example is the reductive electropolymerization of an iron(II) tris(3-bromo-1,10-phenanthroline) complex. This process allows for the deposition of a thin, adherent, and electroactive metallopolymeric film onto an electrode surface, such as glassy carbon or indium tin oxide (ITO). The resulting polymer-coated electrode can then be used as a stable and reusable catalyst. This strategy of creating a catalyst film directly on the electrode surface is advantageous as it ensures a high concentration of active sites at the reaction interface and prevents the catalyst from leaching into the solution.

Another design strategy involves the covalent attachment of the this compound ligand to a support material prior to metal complexation. The bromine atom can serve as a handle for various cross-coupling reactions, enabling the ligand to be anchored to materials like porous organic polymers or silica. Subsequent coordination with a metal ion would yield a heterogenized catalyst with well-defined active sites. This approach can lead to catalysts with high surface area and improved stability. For instance, 1,10-phenanthroline moieties have been incorporated into the framework of periodic mesoporous organosilica, which can then be metalated to create active catalysts.

The regeneration of these catalysts is closely linked to their initial design. By immobilizing the this compound metal complexes, their operational lifetime is significantly extended, reducing the frequency of regeneration needed. For catalysts that do experience deactivation, for example, through ligand degradation or fouling of the active sites, electrochemical methods can sometimes be employed for in-situ regeneration. However, specific regeneration protocols for catalysts based on this compound are not well-documented, and research in this area is ongoing. The stability of the metallopolymeric films formed by electropolymerization suggests a good degree of robustness, which is a key factor in minimizing the need for catalyst regeneration.

Applications in Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

In the field of Organic Light-Emitting Diodes (OLEDs), phosphorescent emitters based on heavy metal complexes, particularly those of iridium(III) and platinum(II), are crucial for achieving high internal quantum efficiencies. nih.govbeilstein-journals.org The 1,10-phenanthroline (B135089) scaffold is a common component in the design of ancillary ligands for these phosphorescent complexes. 4-Bromo-1,10-phenanthroline serves as a key synthetic intermediate in the creation of these sophisticated ligands.

The bromine atom on the phenanthroline ring is a reactive site for carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of various organic fragments, which can be used to fine-tune the electronic and photophysical properties of the resulting metal complexes. For instance, attaching electron-donating or electron-withdrawing groups, or extending the π-conjugation of the ligand, can alter the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the iridium complex. This, in turn, modifies the emission color, quantum yield, and lifetime of the phosphorescent material, which are critical parameters for OLED performance. While direct use of this compound in a final OLED device is uncommon, its role as a precursor is vital for developing new generations of highly efficient and color-pure emitters for display and lighting applications.

Table 1: Influence of Ligand Modification on the Performance of Iridium(III)-based OLEDs This table illustrates how modifications to the phenanthroline ligand, which can be synthesized from this compound, can impact OLED device characteristics.

| Metal Complex Type | Ligand Modification | Emission Color | External Quantum Efficiency (EQE) |

|---|---|---|---|

| Iridium(III) Complex | Phenylpyridine derivatives | Blue | Up to 28% |

| Iridium(III) Complex | Tridentate bis-NHC chelate | Deep Blue | High quantum efficiency of 84% (photoluminescence) |

Photovoltaic Devices and Solar Energy Conversion

This compound and its derivatives are also finding applications in the development of next-generation photovoltaic devices, including Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs). In these technologies, the compound is primarily used as a building block for more complex molecules that enhance light absorption or improve device stability and efficiency.

In DSSCs, ruthenium-based complexes are widely used as photosensitizers due to their excellent light-harvesting capabilities and long-term stability. mdpi.comresearchgate.net The performance of these sensitizers can be significantly improved by modifying the ancillary ligands attached to the ruthenium center. 1,10-phenanthroline derivatives are frequently employed for this purpose. rsc.org

Table 2: Performance of DSSCs with Different Ruthenium Sensitizers Containing Phenanthroline-Based Ligands

| Ruthenium Sensitizer | Ancillary Ligand Feature | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| RuLF | 2-(4-fluorophenyl)-1H-imidazo[4,5-f] rsc.orgchim.itphenanthroline | 7.28% | rsc.org |

| N719 (standard) | - | 7.50% | rsc.org |

Perovskite solar cells have emerged as a highly promising photovoltaic technology. However, their long-term stability and efficiency can be limited by defects at the surface and grain boundaries of the perovskite film. Passivating these defects is a critical strategy for improving device performance. While phenanthroline derivatives like 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) have been used as electron transport layers, the potential of halogenated compounds for defect passivation is an area of growing interest. mdpi.com

Research on a similar molecule, 4-bromo-benzonitrile, has shown that it can effectively passivate defects in perovskite films, leading to a significant increase in power conversion efficiency and improved stability. rsc.orgresearchgate.net The electron-withdrawing nature of the bromo and cyano groups in 4-bromo-benzonitrile is believed to interact with and neutralize charged defects on the perovskite surface. By analogy, this compound, which possesses both a bromine atom and coordinating nitrogen atoms, presents a strong potential for a similar role as a passivating agent in perovskite solar cells.

Table 3: Effect of 4-bromo-benzonitrile Passivation on Perovskite Solar Cell Performance

| Device Configuration | Power Conversion Efficiency (PCE) | Stability (after 500h in ambient atmosphere) | Reference |

|---|---|---|---|

| Control (without passivation) | 20.09% | - | rsc.orgresearchgate.net |

Development of Luminescent Materials and Probes

The rigid and planar structure of 1,10-phenanthroline makes it an excellent scaffold for the construction of luminescent materials. rsc.orgresearchgate.netscilit.com When coordinated to metal ions such as ruthenium(II), rhenium(I), europium(III), or d¹⁰ metals like zinc(II) and cadmium(II), the resulting complexes often exhibit strong luminescence. rsc.orghku.hkmdpi.comnih.gov this compound is a key starting material for creating a wide array of these luminescent compounds.

The bromine atom can be substituted to introduce other functional groups that can modulate the photophysical properties of the molecule, such as the emission wavelength, quantum yield, and excited-state lifetime. rsc.org This tunability is essential for developing materials for specific applications, such as bio-imaging, where specific emission colors are required. Furthermore, derivatives like imidazo[4,5-f] rsc.orgchim.itphenanthroline, which can be synthesized from substituted phenanthrolines, are used as fluorescent probes for detecting specific biomolecules. semanticscholar.orgresearchgate.net

Table 4: Photophysical Properties of Various Metal Complexes Based on Phenanthroline Derivatives

| Metal Complex | Ligand System | Emission Maxima (λem) | Application | Reference |

|---|---|---|---|---|

| [Eu(hfa)₃(1,10-phenanthroline)] | 1,10-phenanthroline | - | Photonics | mdpi.comnih.gov |

| fac-[Re(L)(Am₂phen)(CO)₃]⁰/⁺ | 4,7-diamine-1,10-phenanthroline | - | Biological studies | rsc.org |

| [Pt(naphen)(Cl)] | Naphtho[1,2-b] rsc.orgchim.itphenanthroline | - | Luminescent material | mdpi.com |

| d¹⁰ metal complexes | 1H- rsc.orgchim.itphenanthrolin-2-one | Blue/Green region | Luminescent material | hku.hk |

Supramolecular Chemistry and Self-Assembly of Advanced Materials

In supramolecular chemistry, non-covalent interactions are used to construct complex, ordered structures from molecular building blocks. Halogen bonding, an attractive interaction between a halogen atom and a Lewis base, has emerged as a powerful tool for directing the self-assembly of molecules in the solid state. nih.govrsc.orgmdpi.com

The bromine atom in this compound can act as a halogen bond donor, allowing it to form co-crystals with other molecules that can act as halogen bond acceptors. For example, co-crystallization of halogenated phenanthrolines with diiodotetrafluorobenzene has been shown to result in ordered structures where the halogen bonding interactions play a crucial role. nih.govoup.com Interestingly, these interactions can also influence the material's properties, such as inducing phosphorescence in otherwise non-phosphorescent materials. nih.gov This makes this compound a valuable component for crystal engineering and the design of advanced materials with novel optical or electronic properties.

Table 5: Examples of Supramolecular Assemblies Involving Halogenated Phenanthrolines

| Halogenated Compound | Co-former | Key Interaction | Resulting Property | Reference |

|---|---|---|---|---|

| Halogenated phenanthrolines | 1,4-Diiodotetrafluorobenzene | Halogen bonding | Phosphorescence | nih.govoup.com |

| 4-Iodotetrafluorobenzoic acid | 1,4-Dithiane | Halogen bonding | Polymeric structure | rsc.org |

Chemical Sensor Development and Sensing Mechanisms

The ability of the 1,10-phenanthroline unit to chelate metal ions, combined with its rich photophysical properties, makes it an excellent platform for the development of chemical sensors. researchgate.netsiena.edu Derivatives of 1,10-phenanthroline are widely used to create chemosensors for a variety of analytes, including cations and anions. rsc.orgnih.govresearchgate.netrsc.org

This compound serves as a versatile starting point for the synthesis of these sensors. The bromine atom can be replaced with a receptor unit that has a specific affinity for a target analyte. The binding of the analyte to the receptor then causes a change in the electronic properties of the molecule, which can be detected as a change in its fluorescence or absorption spectrum. Common sensing mechanisms include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.netnih.gov For example, imidazo[4,5-f] rsc.orgchim.itphenanthroline-based systems, which can be derived from this compound, have been developed as luminescent probes for anion recognition. researchgate.net

Table 6: Phenanthroline-Based Chemical Sensors and Their Properties

| Sensor Based On | Target Analyte | Sensing Mechanism | Observable Change | Reference |

|---|---|---|---|---|

| Imidazo[4,5-f] rsc.orgchim.itphenanthroline | Anions | - | Change in luminescence | researchgate.net |

| 1,10-Phenanthroline derivatives | Cations and Anions | PET or ICT | Change in UV-vis and fluorescence spectra | rsc.org |

| Porphyrin-phenanthroline analogue | Mg²⁺ | d-PET | Red-shift in absorbance and emission | nih.gov |

Photophysical Properties and Spectroscopic Investigations

Absorption and Emission Characteristics of 4-Bromo-1,10-phenanthroline

The electronic absorption spectrum of 1,10-phenanthroline (B135089) and its derivatives is characterized by intense bands in the ultraviolet (UV) region, which are attributed to spin-allowed π→π* transitions. For the parent 1,10-phenanthroline, these transitions typically appear below 300 nm. The introduction of substituents can modulate the energy of these transitions. While specific high-resolution spectral data for unbound this compound is not extensively detailed in the cited literature, the general effects of halogen substitution are well-understood. The bromine atom, being an electron-withdrawing group, is expected to influence the energy levels of the π and π* orbitals.

In related substituted phenanthroline compounds, such as N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, two distinct π→π* absorption bands are observed at approximately 231 nm and 269-270 nm, corresponding to the phenanthroline and benzoyl moieties, respectively analis.com.my. Pristine 1,10-phenanthroline is known to be a weakly fluorescent molecule. Its emission primarily originates from π-π* transitions, but the presence of closely lying n-π* energy levels often leads to efficient non-radiative decay pathways, resulting in low fluorescence quantum yields whiterose.ac.uk.

Luminescence Behavior of this compound Metal Complexes

The coordination of this compound to transition metal ions, such as ruthenium(II) and iridium(III), gives rise to new photophysical properties, most notably intense and long-lived luminescence. This emission typically originates from metal-to-ligand charge transfer (MLCT) excited states.

Ruthenium(II) complexes incorporating brominated phenanthroline ligands have been a particular focus of study. For instance, a ruthenium complex with a 3,5,6,8-tetrabromo-1,10-phenanthroline ligand exhibits absorption and emission wavelengths that are significantly red-shifted compared to the analogous complex with an unsubstituted phenanthroline ligand core.ac.uk. This shift is attributed to the electron-withdrawing nature of the bromine substituents, which lowers the energy of the phenanthroline-based π* orbitals involved in the MLCT transition core.ac.uknih.gov.

| Complex | Absorption λmax (nm) | Emission λem (nm) |

| [(tbbpy)2Ru(Br4phen)]2+ (1) | 470 | 680 |

| [(tbbpy)2Ru(phen)]2+ (2) | 444 | 610 |

| [(tbbpy)2Ru(Br2(OMe)2phen)]2+ (3) | 450 | 615 |

Table 1: Photophysical data for selected Ruthenium(II) complexes in acetonitrile, demonstrating the red-shift effect of tetrabromo-substitution on the phenanthroline ligand. Data sourced from core.ac.uk.

Several factors dictate the efficiency and duration of luminescence from these metal complexes:

Nature of the Ligand: The electronic properties of the phenanthroline ligand are paramount. The four bromine substituents in the [(tbbpy)2Ru(Br4phen)]2+ complex significantly decrease the electron density at the ruthenium center, which influences the energy of the excited state and its decay pathways core.ac.uk.

Heavy-Atom Effect: The presence of the bromine atom can enhance spin-orbit coupling, which facilitates intersystem crossing from the initially formed singlet MLCT state to the emissive triplet MLCT state. This can influence both the quantum yield and the lifetime of the phosphorescence.

Metal Center: The choice of the metal ion is crucial. Second and third-row transition metals like ruthenium and iridium are often used due to their favorable d-orbital energies and strong spin-orbit coupling, which promote efficient MLCT emission.

Solvent and Environment: The surrounding medium can affect the energy of the charge-transfer states. For some ruthenium(II) complexes, no obvious linear correlation exists between emission peak energies and solvent dielectric constant, suggesting that specific solvation features like hydrogen bonding can play a significant role ias.ac.in.

The characteristic luminescence of this compound metal complexes is typically derived from the radiative decay of an MLCT excited state. This process involves the photoinduced promotion of an electron from a high-lying d-orbital of the metal center to a low-lying π* molecular orbital of the phenanthroline ligand nih.govresearchgate.net.

For ruthenium(II) polypyridyl complexes, the lowest energy excited states are generally of ³MLCT character nih.gov. The energy of this transition, and thus the color of the emitted light, is sensitive to the substituents on the ligand. The electron-withdrawing bromine atom on the phenanthroline ring lowers the energy of the ligand's π* orbitals. This stabilization leads to a lower energy MLCT transition, resulting in the observed red shift in both absorption and emission spectra when compared to complexes with unsubstituted phenanthroline core.ac.uknih.gov. In some complex systems, the nature of the transition can change from predominantly MLCT to mixed intraligand charge transfer (ILCT) or intraligand (IL) character, especially when other chromophoric units are attached to the phenanthroline ligand nih.gov.

Photochemical Reactivity and Energy Transfer Processes

The excited states of this compound and its metal complexes are not only luminescent but can also be photochemically active. The carbon-bromine bond in brominated aromatic compounds can be susceptible to photochemical cleavage. Initial investigations into a ruthenium complex containing a dibromo-dimethoxy-phenanthroline ligand suggest it is highly photolabile, indicating a potential for photosubstitution reactions core.ac.uk.

Furthermore, the MLCT excited states of these complexes can participate in energy transfer processes. They can act as potent photosensitizers, particularly for the generation of singlet oxygen (¹O₂), a highly reactive species. Ruthenium(II) complexes with thienyl-phenanthroline derivatives, for example, have been shown to be strong singlet oxygen sensitizers nih.gov. This process involves the transfer of energy from the triplet MLCT state of the complex to ground-state triplet oxygen (³O₂), producing the excited singlet state. This property is crucial for applications in photodynamic therapy and photocatalysis nih.govchemicalbook.com.

Time-Resolved Spectroscopic Studies

To understand the dynamic processes that follow photoexcitation, researchers employ time-resolved spectroscopic techniques. These methods can track the formation, relaxation, and decay of transient excited states on timescales ranging from femtoseconds to microseconds.

Transient Absorption Spectroscopy: This technique has been used to study ruthenium(II) complexes with oligothiophene-substituted phenanthroline ligands. These measurements revealed the presence of not only the emissive ³MLCT state (with lifetimes around 1 µs) but also a non-emissive, long-lived triplet intraligand (³IL) state with lifetimes extending to tens of microseconds (e.g., 43 µs) nih.gov.

Femtosecond and Nanosecond Spectroscopy: Studies on rhenium(I) complexes with pyrenyl-substituted imidazo[4,5-f] core.ac.ukboropharm.comphenanthroline ligands have used these methods to map the intricate excited-state dynamics. Following initial excitation, processes such as ultrafast intersystem crossing (¹MLCT → ³MLCT), vibrational cooling of the ³MLCT state (in the picosecond range), and the subsequent formation of a ³IL state on the pyrene moiety have been identified acs.org.

These studies provide a detailed picture of the competing radiative and non-radiative decay pathways, as well as energy transfer between different parts of a molecular system, which are crucial for the rational design of new photoactive materials acs.org.

Theoretical and Computational Studies of 4 Bromo 1,10 Phenanthroline Systems

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. ijcrt.org These calculations provide valuable information about molecular orbitals, charge distribution, and reactivity descriptors. For phenanthroline systems, DFT is employed to understand how substituents alter the electronic properties of the parent molecule. nih.govresearchgate.net

The introduction of a bromine atom at the 4-position of the 1,10-phenanthroline (B135089) core is expected to significantly influence its electronic landscape. Bromine is an electronegative, electron-withdrawing group, which modulates the electron density across the aromatic system. DFT calculations can precisely map these changes.

Key electronic properties calculated for phenanthroline derivatives include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For 4-Bromo-1,10-phenanthroline, the electron-withdrawing nature of bromine is predicted to lower the energies of both HOMO and LUMO levels compared to the unsubstituted 1,10-phenanthroline.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ijcrt.orgnih.gov For this compound, the MEP would show negative potential around the nitrogen atoms, the primary sites for metal coordination, while the region around the bromine atom would be influenced by its electronegativity.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer interactions within the molecule. For the 4-bromo derivative, NBO analysis would quantify the delocalization of electron density from the phenanthroline ring to the bromine atom.

| Compound | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated Energy Gap (eV) | Predicted Effect of 4-Bromo Substituent |

|---|---|---|---|---|

| 1,10-Phenanthroline | -6.35 | -1.52 | 4.83 | Reference Compound |

| This compound | Data not available | Data not available | Data not available | Lowering of HOMO/LUMO energies; likely modest change in energy gap |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are widely used to predict and interpret spectroscopic data. For this compound, these predictions can aid in structural confirmation and understanding its photophysical properties.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). science.gov The calculated spectra can be compared with experimental data to confirm assignments. researchgate.net For this compound, calculations would predict a downfield shift for the protons and carbons near the bromine atom due to its electron-withdrawing inductive effect.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. ijcrt.org It predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). The UV spectra of substituted 1,10-phenanthrolines have been successfully predicted using TD-DFT calculations. mdpi.com The bromine substituent is expected to cause a slight red-shift (bathochromic shift) in the absorption bands of the phenanthroline core due to the extension of the conjugated system.

| Spectroscopic Parameter | Value for 1,10-Phenanthroline (Experimental/Calculated) | Predicted Effect of 4-Bromo Substituent |

|---|---|---|

| ¹H NMR (H4/H7) | ~8.2 ppm | Signal for H4 absent; downfield shift for H3 and H5 |

| ¹³C NMR (C4/C7) | ~129 ppm | Signal for C4 shifted due to direct Br attachment |

| UV-Vis λmax (π→π*) | ~265 nm | Slight bathochromic (red) shift |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility, motion, and interactions of molecules over time.

Conformational Analysis: 1,10-phenanthroline is a rigid, planar molecule. Therefore, conformational analysis for the isolated 4-bromo derivative is relatively straightforward. However, when it acts as a ligand in a metal complex or interacts with a biological molecule, understanding the preferred orientation and potential for minor distortions (e.g., slight puckering) becomes important. Computational docking studies, for example, assess various binding poses of phenanthroline-based ligands with targets like DNA. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. uiuc.edu This technique is invaluable for understanding how molecules like this compound behave in a solvent or how a metal complex containing this ligand interacts with its environment. For instance, MD simulations can reveal the stability of ligand-receptor interactions, the role of solvent molecules, and the dynamic conformational changes that occur during a binding event. mdpi.comnih.govrsc.org While specific MD studies on this compound are not prevalent in the literature, the methodology is well-suited to investigate how the steric and electronic contributions of the bromine atom affect its binding mechanisms compared to unsubstituted phenanthroline.

Theoretical Insights into Reaction Mechanisms and Coordination Behavior

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions and predicting the coordination behavior of ligands. rsc.orgnih.gov

Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and intermediates, providing a detailed understanding of reaction pathways, such as further functionalization of the phenanthroline ring. acs.org The bromine atom at the 4-position acts as a handle for cross-coupling reactions but also deactivates the ring towards electrophilic substitution while potentially activating it for nucleophilic substitution, effects that can be quantified computationally.

Coordination Behavior: As a bidentate N,N-chelating ligand, the primary function of this compound is to form complexes with metal ions. researchgate.net Theoretical calculations can predict the geometries of these complexes, the strength of the metal-ligand bonds, and the electronic effects of coordination. The electron-withdrawing bromine atom is expected to slightly reduce the Lewis basicity of the nitrogen donors, which could influence the stability and redox properties of the resulting metal complexes. amecj.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. These models are then used to predict the properties of new, untested compounds.

A typical QSPR study involves:

Dataset Creation: A series of related compounds, such as various substituted 1,10-phenanthrolines (including this compound), is assembled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe electronic properties (e.g., HOMO/LUMO energies, partial charges from DFT), steric properties (e.g., molecular volume), or topological features.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation linking the descriptors to an experimentally measured property (e.g., metal binding affinity, fluorescence quantum yield, or cytotoxicity).

Model Validation: The predictive power of the model is rigorously tested.

While specific QSPR studies focused on this compound have not been reported, this methodology could be applied to a series of halogenated phenanthrolines to predict their coordination properties or their efficacy as components in materials like Organic Light Emitting Diodes (OLEDs). nih.govnih.gov

Investigations into Biological Interactions of 4 Bromo 1,10 Phenanthroline Derivatives in Vitro and Mechanistic Focus

DNA Interaction Studies: Intercalation and Nuclease Activity (In Vitro)

Derivatives of 1,10-phenanthroline (B135089) are well-known for their ability to interact with DNA, a primary target for many therapeutic agents. The planar structure of the phenanthroline ring system is conducive to intercalation between the base pairs of the DNA double helix. This mode of binding can lead to significant conformational changes in the DNA structure, potentially interfering with replication and transcription processes.

Intercalation:

The flat aromatic structure of 1,10-phenanthroline derivatives allows them to insert between the base pairs of DNA. This intercalation is a key mechanism of their biological activity. The process of intercalation can be influenced by the nature and position of substituents on the phenanthroline ring. For instance, the introduction of a bromine atom at the 4-position can modulate the electronic properties and steric profile of the molecule, thereby affecting its DNA binding affinity. Studies have shown that the interaction of such molecules with DNA can disrupt its normal functions, leading to cytotoxic effects in cancer cells. The binding of these compounds to DNA is often studied using various biophysical techniques, including absorption and fluorescence spectroscopy, circular dichroism, and viscosity measurements.

Nuclease Activity:

In the presence of a reducing agent and molecular oxygen, copper complexes of 1,10-phenanthroline can generate reactive oxygen species (ROS) that lead to the cleavage of DNA. This "chemical nuclease" activity is a significant aspect of their potential as anticancer agents. The intercalation of the phenanthroline ligand into the DNA minor groove positions the copper complex in close proximity to the DNA backbone, facilitating targeted cleavage. The efficiency and sequence-specificity of this cleavage can be modulated by the substituents on the phenanthroline ring. For example, heterobimetallic Cu(II)-Sn(IV) complexes with a 1,10-phenanthroline pharmacophore have been shown to bind to the minor groove of DNA, particularly at AT-rich sequences, and exhibit high chemical nuclease activity, cleaving supercoiled pBR322 DNA via a hydrolytic pathway. chim.it Dinuclear copper(II) complexes with phenanthroline-based ligands have also demonstrated enhanced nuclease activity, effectively cleaving plasmid DNA. researchgate.net

The ability of 4-bromo-1,10-phenanthroline derivatives to both intercalate into DNA and, when complexed with metals like copper, induce nuclease activity makes them promising candidates for the development of new anticancer drugs. The bromo-substituent can be further modified to attach other functional groups, allowing for the fine-tuning of their DNA interaction properties.

Enzyme Inhibition Mechanisms (In Vitro)

The biological activity of 1,10-phenanthroline derivatives, including this compound, extends to the inhibition of various enzymes. Their mechanism of action often involves the chelation of metal ions that are essential for the catalytic activity of metalloenzymes.

1,10-phenanthroline is a well-established inhibitor of metalloproteinases. researchgate.net This inhibitory effect is attributed to its ability to chelate the zinc ion at the active site of these enzymes. By binding to the metal cofactor, the phenanthroline molecule disrupts the enzyme's catalytic function. This property has been exploited in various biochemical assays to study the role of metalloproteinases in biological processes.

Recent studies have explored the potential of phenanthroline derivatives as inhibitors of other enzymes implicated in disease. For example, copper complexes containing 1,10-phenanthroline have been shown to inhibit proteasome activity in cancer cells, leading to the induction of apoptosis. nih.govresearchgate.net The ternary complexes, where 1,10-phenanthroline acts as a third ligand, were found to be more potent proteasome inhibitors than their dinuclear counterparts. nih.govresearchgate.net This suggests that the specific coordination geometry and the presence of the phenanthroline ligand are crucial for their inhibitory activity.

Furthermore, novel phenanthrolinone derivatives have been identified as potent competitive inhibitors of prolyl 4-hydroxylase, an enzyme involved in collagen synthesis. nih.gov By inhibiting this enzyme, these compounds can reduce excessive collagen deposition, which is a hallmark of fibrotic diseases. nih.gov The structure-activity relationship studies of these inhibitors could guide the design of more potent and selective antifibrotic agents based on the this compound scaffold.

The ability of this compound and its derivatives to inhibit a range of enzymes highlights their potential as therapeutic agents for various diseases, including cancer and fibrosis. The bromo-substituent offers a convenient handle for synthetic modifications to optimize their inhibitory potency and selectivity.

In Vitro Studies on Cellular Models

The cytotoxic effects of 1,10-phenanthroline derivatives have been evaluated in various cancer cell lines. These studies are crucial for assessing the therapeutic potential of these compounds and for understanding their mechanisms of action at the cellular level.

Metal complexes of 1,10-phenanthroline have demonstrated significant cytotoxicity against a range of human carcinoma cell lines. For instance, copper(II), manganese(II), and silver(I) complexes of 1,10-phenanthroline have shown concentration-dependent cytotoxic effects, with IC50 values indicating a potency that is 3 to 18 times greater than that of the established anticancer drug cisplatin. maynoothuniversity.ienih.gov These complexes were also found to inhibit DNA synthesis, although not necessarily through intercalation. maynoothuniversity.ienih.gov

The introduction of different substituents on the phenanthroline ring can modulate the cytotoxic activity. For example, fused pyrrolophenanthroline derivatives, designed as analogues of the natural product phenstatin, have exhibited significant growth inhibition activity against several human cancer cell lines. nih.gov Molecular docking studies suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, indicating a different mechanism of action compared to simple DNA intercalators. nih.gov

Furthermore, the cytotoxicity of these compounds is not always selective for cancer cells. Some 1,10-phenanthroline-5,6-dione (B1662461) derivatives and their metal complexes, while being highly potent, have been shown to reduce the viability of both neoplastic and non-neoplastic cells. core.ac.uk However, ternary copper complexes with 1,10-phenanthroline have shown selective inhibition of proteasome activity and induction of apoptosis in tumor cells over non-tumorigenic cells. nih.govresearchgate.net